N-[4-(Diethylamino)phenyl]-L-leucinamide
Description
N-[4-(Diethylamino)phenyl]-L-leucinamide is a synthetic leucinamide derivative characterized by a diethylamino-substituted phenyl group attached to the amino terminus of L-leucine.
Properties
CAS No. |
84354-96-1 |
|---|---|
Molecular Formula |
C16H27N3O |
Molecular Weight |
277.40 g/mol |
IUPAC Name |
(2S)-2-amino-N-[4-(diethylamino)phenyl]-4-methylpentanamide |
InChI |
InChI=1S/C16H27N3O/c1-5-19(6-2)14-9-7-13(8-10-14)18-16(20)15(17)11-12(3)4/h7-10,12,15H,5-6,11,17H2,1-4H3,(H,18,20)/t15-/m0/s1 |
InChI Key |
DNEWFDJGONNNPA-HNNXBMFYSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Diethylamino)phenyl]-L-leucinamide typically involves the reaction of 4-(diethylamino)benzoyl chloride with L-leucine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The general reaction scheme is as follows:
Step 1: Preparation of 4-(diethylamino)benzoyl chloride by reacting 4-(diethylamino)benzoic acid with thionyl chloride.
Step 2: Coupling of 4-(diethylamino)benzoyl chloride with L-leucine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Diethylamino)phenyl]-L-leucinamide undergoes various chemical reactions, including:
Oxidation: The diethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[4-(Diethylamino)phenyl]-L-leucinamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[4-(Diethylamino)phenyl]-L-leucinamide involves its interaction with specific molecular targets and pathways. The diethylamino group is known to interact with various receptors and enzymes, modulating their activity. The compound may also influence cellular signaling pathways, leading to changes in gene expression and protein synthesis.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Comparative Insights
Protease Inhibition Potency
- In contrast, N-(2-chloro-4-nitrophenyl)-Na-[[4-(dimethylamino)phenyl]carbonyl]phenylalaninamide exhibits exceptional potency (Ki = 0.00003 µM) against SARS-CoV Mpro, attributed to its chloro-nitrophenyl group enhancing hydrophobic interactions . The diethylamino group in the target compound may similarly improve solubility or binding affinity.
Electronic and Steric Effects
- N-(4-dimethylamino-3,5-dinitrophenyl) acetonitrile highlights the role of electron-withdrawing nitro groups and electron-donating dimethylamino groups in charge transfer and dipole moments . By analogy, the diethylamino group in the target compound could enhance electron donation, stabilizing interactions with enzymatic active sites.
Sulfonamide vs. Amide Functionality
- N-(3,4-Dimethylphenyl)-2-(((4-fluorophenyl)sulfonyl)amino)-4-methylpentanamide incorporates a sulfonamide group, which often improves metabolic stability compared to simple amides . The target compound’s amide linkage may prioritize flexibility over stability, depending on the target.
Pharmacophore Similarities
- The diethylamino-phenyl motif is shared with 2-(Diethylamino)-N-(2,3-dimethylphenyl) acetamide, a structural analog of lidocaine-like molecules .
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